![molecular formula C24H25ClN4O4 B571872 RP 001 hydrochloride CAS No. 1306761-53-4](/img/structure/B571872.png)
RP 001 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP 001 hydrochloride is a potent agonist of S1P1 receptors . It has the ability to induce internalization and polyubiquitination of S1P1 in vitro . It is selective for S1P1 over S1P2-S1P4 .
Molecular Structure Analysis
The chemical name of RP 001 hydrochloride is N - [4- [5- [3-Cyano-4- (1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1 H -inden-1-yl]- β -alanine hydrochloride . Its molecular weight is 468.93 , and its formula is C24H24N4O4.HCl .Physical And Chemical Properties Analysis
RP 001 hydrochloride has a molecular weight of 468.93 and a chemical formula of C24H24N4O4.HCl . It is soluble to 100 mM in DMSO .Scientific Research Applications
S1P1 Receptor Agonist
RP 001 hydrochloride is a potent agonist of S1P1 receptors . It has an EC50 of 9 pM , which means it can activate S1P1 receptors at very low concentrations. This makes it a valuable tool in research involving S1P1 receptors.
Induction of Internalization and Polyubiquitination of S1P1
RP 001 hydrochloride induces internalization and polyubiquitination of S1P1 in vitro . This means it can cause S1P1 receptors to be taken into the cell and marked for degradation, which can be useful in studies of receptor regulation and signal transduction.
Selectivity for S1P1 over S1P2-S1P4
RP 001 hydrochloride is selective for S1P1 over S1P2-S1P4 . This selectivity makes it a useful tool for studying the specific roles of S1P1 receptors without interference from other S1P receptors.
Moderate Affinity for S1P5
While RP 001 hydrochloride is selective for S1P1, it also has moderate affinity for S1P5 . This could make it useful in studies that aim to understand the interplay between these two receptors.
Induction of Lymphopenia
RP 001 hydrochloride induces dose-dependent lymphopenia in mice . This could be useful in studies of immune response and in the development of treatments for conditions characterized by overactive immune responses.
Inhibition of Tertiary Lymphoid Tissue Reactivation
RP 001 hydrochloride completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis . This suggests potential applications in the study and treatment of immune and inflammatory diseases.
Mechanism of Action
Target of Action
RP 001 hydrochloride is a potent agonist of S1P1 receptors . S1P1, also known as EDG1, is a G-protein coupled receptor that plays a crucial role in regulating cellular responses, including cell proliferation, survival, migration, and adhesion .
Mode of Action
RP 001 hydrochloride selectively interacts with S1P1 receptors, inducing their internalization and polyubiquitination . This interaction leads to changes in the receptor’s activity and influences downstream cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by RP 001 hydrochloride is the S1P/S1PR pathway . This pathway impacts multiple cellular functions, exerts anti-inflammatory and anti-apoptotic effects, promotes remyelination, and improves outcomes in several central nervous system (CNS) diseases .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP 001 hydrochloride are not readily available, it’s known that the compound causes dose-dependent rapid lymphopenia with an EC50 of 0.03 mg/kg . This suggests that RP 001 hydrochloride is rapidly absorbed and distributed in the body, exerting its effects shortly after administration .
Result of Action
RP 001 hydrochloride elicits dose-dependent lymphopenia of CD4+ T cells and induces acute lymphopenia with rapid recovery to untreated levels . In addition, it has been found to improve neurological outcomes after subarachnoid hemorrhage by reducing inflammation . It also inhibits tertiary lymphoid tissue reactivation and hypersensitivity in the lung .
properties
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RP 001 hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.